molecular formula C10H19NO5 B153070 tert-Butyl (tert-butoxycarbonyl)oxycarbamate CAS No. 85006-25-3

tert-Butyl (tert-butoxycarbonyl)oxycarbamate

Cat. No.: B153070
CAS No.: 85006-25-3
M. Wt: 233.26 g/mol
InChI Key: AGOSGCWATIJZHQ-UHFFFAOYSA-N
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Description

tert-Butyl (tert-butoxycarbonyl)oxycarbamate: is a chemical compound widely used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in the synthesis of complex molecules.

Mechanism of Action

Target of Action

Tert-Butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-Di-Boc-hydroxylamine, is primarily used as a protective group in peptide synthesis . It targets amino groups and hydroxy groups, which play crucial roles in the structure and function of peptides .

Mode of Action

The compound interacts with its targets by forming a protective layer around them. This protective layer, known as the tert-butoxycarbonyl (Boc) group, shields the amino and hydroxy groups from reacting with other substances during peptide synthesis . This allows for selective reactions to occur without interference from these groups .

Biochemical Pathways

The compound affects the peptide synthesis pathway. By protecting the amino and hydroxy groups, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain . The downstream effects include the successful synthesis of peptides with the desired properties and functions .

Pharmacokinetics

It’s worth noting that the compound is stable under basic hydrolysis conditions and catalytic reduction conditions . This stability is crucial for its role in peptide synthesis.

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence of amino acids . This leads to the formation of peptides with the correct structure and function .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is stable under basic hydrolysis conditions and catalytic reduction conditions . Therefore, the pH and the presence of reducing agents in the environment can affect its action. Additionally, the compound is typically stored at -20°C , suggesting that temperature can also influence its stability.

Biochemical Analysis

Biochemical Properties

“tert-Butyl (tert-butoxycarbonyl)oxycarbamate” plays a significant role in biochemical reactions. It is used for the synthesis of hydroxylamines and hydroxamic acids

Molecular Mechanism

It is known to be involved in the synthesis of hydroxylamines and hydroxamic acids

Metabolic Pathways

It is known to be used in the synthesis of hydroxylamines and hydroxamic acids

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of tert-Butyl (tert-butoxycarbonyl)oxycarbamate often involves large-scale reactions using di-tert-butyl dicarbonate and amines under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (tert-butoxycarbonyl)oxycarbamate is unique due to its stability under basic conditions and ease of removal under acidic conditions. This balance of stability and reactivity makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection are required .

Properties

IUPAC Name

tert-butyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOSGCWATIJZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234067
Record name tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85006-25-3
Record name N,O-Bis(tert-butoxycarbonyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85006-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl [[(1,1-dimethylethoxy)carbonyl]oxy]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.295
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Record name TERT-BUTYL (((1,1-DIMETHYLETHOXY)CARBONYL)OXY)CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using N,O-Di-Boc-hydroxylamine in this specific synthesis of 1-Deoxymannojirimycin?

A1: N,O-Di-Boc-hydroxylamine plays a crucial role as a nitrogen source in the synthesis. The research [] highlights that reacting N,O-Di-Boc-hydroxylamine with methyl 1,3-isopropylidene-α-d-fructofuranose under Mitsunobu conditions yields the key intermediate (compound 14 in the paper). This intermediate is then subjected to acidic hydrolysis, forming a nitrone intermediate (compound 15 in the paper) which can be easily reduced to 1-Deoxymannojirimycin. The authors emphasize this route using N,O-Di-Boc-hydroxylamine as a superior alternative to azide and nosyl routes, resulting in a higher yield (55%) and easier scalability.

Q2: Are there any alternative reagents to N,O-Di-Boc-hydroxylamine for this reaction, and how do they compare in terms of efficiency?

A2: The study investigates and compares the use of N,O-Di-Boc-hydroxylamine with azide and nosyl groups for the synthesis of 1-Deoxymannojirimycin. The researchers demonstrate that utilizing N,O-Di-Boc-hydroxylamine in the Mitsunobu reaction leads to a significantly improved overall yield of 55%, compared to 37% for the azide route and 29% for the nosyl route []. This highlights the superior efficiency of N,O-Di-Boc-hydroxylamine in this specific synthetic pathway.

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